N-(1-ethylpiperidin-3-yl)-2-(trifluoromethyl)pyrimidine-5-carboxamide
Description
N-(1-ethylpiperidin-3-yl)-2-(trifluoromethyl)pyrimidine-5-carboxamide is a complex organic compound characterized by its trifluoromethyl group and piperidine ring
Properties
IUPAC Name |
N-(1-ethylpiperidin-3-yl)-2-(trifluoromethyl)pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N4O/c1-2-20-5-3-4-10(8-20)19-11(21)9-6-17-12(18-7-9)13(14,15)16/h6-7,10H,2-5,8H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDBMDAXULJNQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)NC(=O)C2=CN=C(N=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-ethylpiperidin-3-yl)-2-(trifluoromethyl)pyrimidine-5-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the trifluoromethyl group. One common synthetic route includes the reaction of 1-ethylpiperidin-3-amine with 2-(trifluoromethyl)pyrimidine-5-carboxylic acid chloride under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(1-ethylpiperidin-3-yl)-2-(trifluoromethyl)pyrimidine-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds.
Biology: In biological research, N-(1-ethylpiperidin-3-yl)-2-(trifluoromethyl)pyrimidine-5-carboxamide is studied for its potential as a bioactive molecule. It may serve as a lead compound for the development of new drugs.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. Its unique structure allows for interactions with specific biological targets.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, materials, and other fluorinated compounds. Its properties make it valuable for creating products with enhanced performance and durability.
Mechanism of Action
The mechanism by which N-(1-ethylpiperidin-3-yl)-2-(trifluoromethyl)pyrimidine-5-carboxamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound's binding affinity and selectivity towards these targets. The exact pathways and molecular targets involved depend on the specific application and biological system under study.
Comparison with Similar Compounds
N-(1-methylpiperidin-3-yl)-2-(trifluoromethyl)pyrimidine-5-carboxamide
N-(1-ethylpiperidin-4-yl)-2-(trifluoromethyl)pyrimidine-5-carboxamide
N-(1-ethylpiperidin-3-yl)-2-(chloromethyl)pyrimidine-5-carboxamide
Uniqueness: N-(1-ethylpiperidin-3-yl)-2-(trifluoromethyl)pyrimidine-5-carboxamide stands out due to its specific structural features, such as the trifluoromethyl group and the ethyl group on the piperidine ring. These features contribute to its unique chemical and biological properties, making it distinct from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
